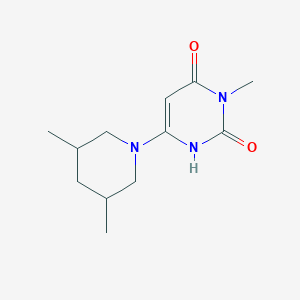
6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “6-(3,5-dimethylpiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a methyl group and a piperidine ring, which itself is substituted with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy, a common technique for determining the structure of organic compounds .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has delved into the chemical reactions and synthesis processes involving pyrimidine derivatives, including compounds similar to the specified chemical. For instance, the study by Kataev et al. (2018) explores the reaction dynamics of 6-methylpyrimidine-2,4(1H,3H)-dione with chloromethylthiirane, leading to the formation of thietanyl derivatives. This research provides insights into the chemical behavior and stability of such compounds, contributing to the understanding of their potential applications in chemical synthesis and material science (Kataev et al., 2018).
Crystallographic Studies
Crystallographic studies offer a deep understanding of the molecular structure and spatial arrangement of atoms within compounds. Schwabenländer et al. (1998) presented the crystal structure of a pyrimidine derivative, shedding light on the regioselective methylation processes and structural configurations. Such studies are crucial for designing materials with specific properties and applications in various fields, including pharmaceuticals, electronics, and materials science (Schwabenländer et al., 1998).
Multicomponent Reactions and Molecular Structures
Barakat et al. (2016) investigated the synthesis of pyrimidine derivatives through multicomponent reactions, highlighting the molecular structure confirmation via spectroscopic methods and X-ray crystallography. This research emphasizes the versatility of pyrimidine derivatives in chemical synthesis and their potential use in developing new materials with desirable properties (Barakat et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-4-9(2)7-15(6-8)10-5-11(16)14(3)12(17)13-10/h5,8-9H,4,6-7H2,1-3H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPKAGTHRUBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


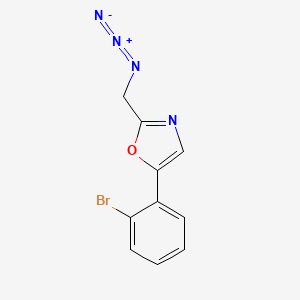
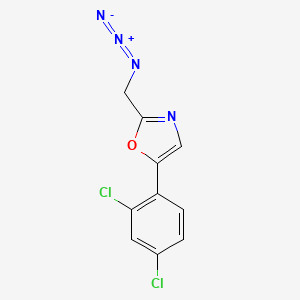


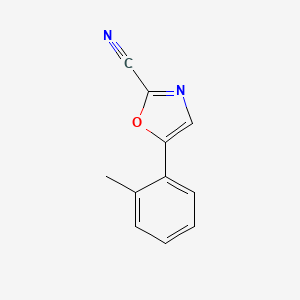



![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)
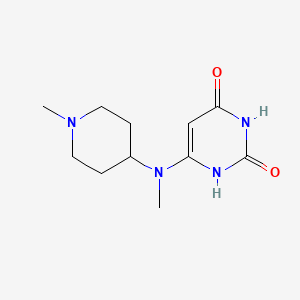
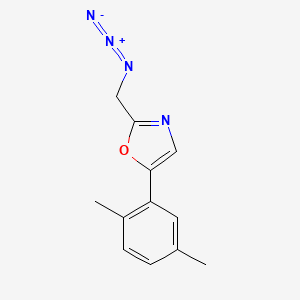
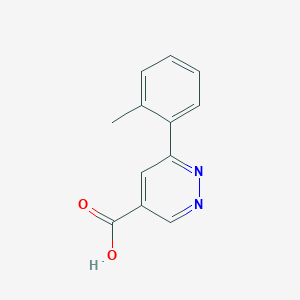
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)

